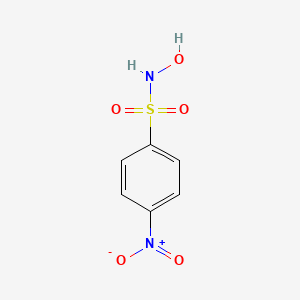

N-Hydroxy-4-nitrobenzene-1-sulfonamide

説明

Synthesis Analysis

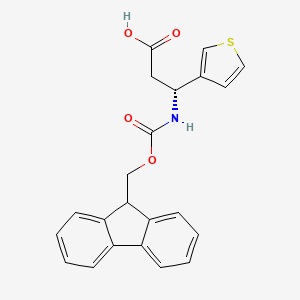

The synthesis of NHNBs has been carried out using an indirect process . The compound was synthesized from 4-nitrobenzenesulphonylchloride and L-tryptophan precursors . The slow evaporation method was used to form single crystals of the compound from a methanolic solution .Molecular Structure Analysis

The compound crystallized in the monoclinic crystal system and P2 1 space group with four molecules of the compound in the asymmetric unit . The sulfonamide N-H NMR signal at 8.07–8.09 ppm and S-N stretching vibration at 931 cm −1 indicate the formation of the target compound .Chemical Reactions Analysis

N-Hydroxy sulfonamides have been used as sulfenylating agents in the presence of catalytic amounts of iodine and N-hydroxysuccinimide . They participated in sulfenylation with indoles, 7-azaindole, N-methyl pyrrole, and 2-naphthol to afford structurally diverse thioethers .Physical and Chemical Properties Analysis

The compound has a molecular weight of 218.19 .科学的研究の応用

1. Cancer Research

N-Hydroxy-4-nitrobenzene-1-sulfonamide derivatives have been synthesized and evaluated for their anti-cancer activity. These compounds, such as N-(2-amino-5-benzoylphenyl)-4-nitrobenzene sulfonamide hydrochloride, have shown significant effects in reducing cell proliferation and inducing the expression of pro-apoptotic genes in various cancer cell lines, including human hepatocellular, breast, and colon cancer. The activation of apoptotic genes is potentially mediated by the activation of p38 and ERK1/2 pathways (Cumaoğlu et al., 2015).

2. Synthesis Techniques

The paired electrochemical conversion of nitroarenes to sulfonamides, diarylsulfones, and bis(arylsulfonyl)aminophenols is another application. This approach uses nitrobenzene derivatives and arylsulfinic acids as starting materials and does not require catalysts or toxic solvents, making it environmentally friendly. This method is applicable for a wide range of nitroarenes (Mokhtari et al., 2018).

3. Electronic and Molecular Structure Studies

Sulfonamide derivatives, like N-phenethyl-4-methylbenzenesulfonamide, have been synthesized and characterized using various spectroscopic techniques. The molecular and electronic structures of these compounds were investigated using density functional theory calculations. This research provides valuable insights into the structural and spectroscopic properties of sulfonamide derivatives (Mahmood et al., 2016).

4. Antimicrobial Studies

Synthesized 4-chloro-3-nitrobenzene sulfonamide derivatives have been evaluated for their antimicrobial activity. These compounds exhibit varying degrees of activity against bacteria and are also investigated for their docking studies with DNA Gyrase-A, indicating their potential in developing new antimicrobial agents (Kumar et al., 2020).

5. Muscarinic Antagonist Development

The synthesis of compounds such as the 6-aryloxymethyl-5-hydroxy-2,3,4,5-tetrahydro-[1H]-2-benzazepin-4-one, evaluated as a muscarinic (M3) antagonist, represents another application. Although attempts to cyclize certain derivatives were unsuccessful, the study provides valuable insights into the development of muscarinic antagonists (Evans et al., 2008).

将来の方向性

特性

IUPAC Name |

N-hydroxy-4-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O5S/c9-7-14(12,13)6-3-1-5(2-4-6)8(10)11/h1-4,7,9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYGXLIUFUDWVHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(Pyrazolo[1,5-a]pyridin-4-yl)ethanone](/img/structure/B3142732.png)

![2-amino-5-[(furan-2-yl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one](/img/structure/B3142763.png)

![2-Amino-5-[(4-methoxyphenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one](/img/structure/B3142771.png)

![2-Amino-5-[(2-methoxyphenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one](/img/structure/B3142781.png)